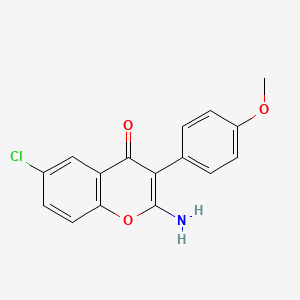
2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one, also known as C-Met inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the category of chromone derivatives and has been found to possess inhibitory activity against the hepatocyte growth factor receptor, also known as c-Met.
Mecanismo De Acción
The inhibitory activity of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one against the c-Met receptor is attributed to its ability to bind to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of the c-Met receptor by 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one results in the suppression of tumor growth and metastasis. This compound has also been found to induce apoptosis in cancer cells and enhance the sensitivity of cancer cells to chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its specificity towards the c-Met receptor. This specificity allows for the selective targeting of cancer cells that overexpress this receptor. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
Future research on 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one could focus on the development of more efficient synthesis methods that can improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Lastly, research could also explore the potential of this compound in the treatment of other diseases that involve dysregulation of the c-Met receptor.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 4-methoxyphenyl-3-oxobutanoic acid. This intermediate is then subjected to cyclization using phosphorous oxychloride to form 2-chloro-6-methoxy-3-oxo-2,3-dihydro-4H-chromen-4-one. The final step involves the reaction of this intermediate with ammonia in the presence of ethanol to form 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
The c-Met receptor has been found to play a crucial role in various physiological processes such as cell proliferation, migration, and differentiation. Dysregulation of this receptor has been associated with various types of cancer, making it an attractive target for therapeutic intervention. 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one has been found to possess inhibitory activity against the c-Met receptor, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-amino-6-chloro-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-11-5-2-9(3-6-11)14-15(19)12-8-10(17)4-7-13(12)21-16(14)18/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKAVBWAOETEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)
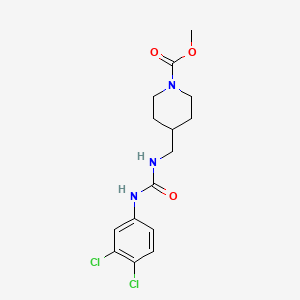
![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)
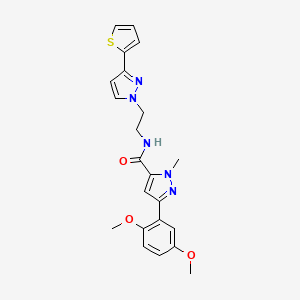
![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)
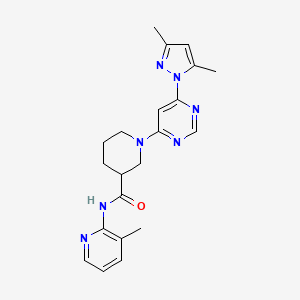
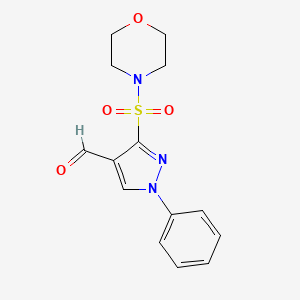
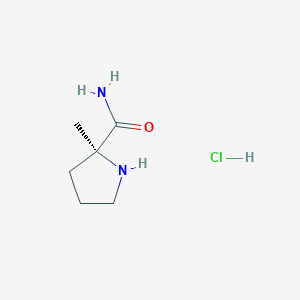

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)